molecular formula C23H27NO7S B264279 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide

Katalognummer: B264279
Molekulargewicht: 461.5 g/mol
InChI-Schlüssel: CTHHEFNWRQAARW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.

Wirkmechanismus

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide inhibits the activity of BTK and ITK by binding to the active site of the enzymes. BTK and ITK are both members of the Tec family of non-receptor tyrosine kinases, which play a critical role in B-cell and T-cell receptor signaling, respectively. Inhibition of BTK and ITK leads to a decrease in downstream signaling events, including activation of the AKT and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit the growth of B-cell malignancies and to reduce the production of pro-inflammatory cytokines in models of autoimmune diseases. This compound has also been shown to enhance the activity of immune cells, including natural killer cells and T cells, which are involved in the immune response against cancer and infections.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide is its specificity for BTK and ITK, which reduces the potential for off-target effects. This compound has also been shown to have good pharmacokinetic properties, including oral bioavailability and a long half-life. However, this compound is still in the preclinical stage of development, and further studies are needed to determine its safety and efficacy in humans.

Zukünftige Richtungen

For research on 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide include the evaluation of its safety and efficacy in clinical trials, as well as the investigation of its potential use in combination with other therapies, such as chemotherapy and immunotherapy. Other potential applications for this compound include the treatment of other autoimmune diseases, such as lupus and inflammatory bowel disease, and the prevention of transplant rejection.

Synthesemethoden

The synthesis of 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide involves several steps, including the condensation of 4-hydroxy-3-methylbenzaldehyde with 1,3-cyclohexanedione, followed by the reaction with 3-tert-butyl-4-hydroxybenzaldehyde and 4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromene-8-carbaldehyde. The resulting compound is then reacted with N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide to yield this compound.

Wissenschaftliche Forschungsanwendungen

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound inhibits the activity of Bruton's tyrosine kinase (BTK), a key mediator of B-cell receptor signaling. BTK inhibition has been shown to be effective in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). This compound has also been shown to inhibit the activity of interleukin-2-inducible T-cell kinase (ITK), which is involved in T-cell receptor signaling. ITK inhibition has been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

Eigenschaften

Molekularformel

C23H27NO7S

Molekulargewicht

461.5 g/mol

IUPAC-Name

2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C23H27NO7S/c1-11-6-17-20(21-19(11)14(8-30-21)23(3,4)5)12(2)13(22(27)31-17)7-18(26)24-15-9-32(28,29)10-16(15)25/h6,8,15-16,25H,7,9-10H2,1-5H3,(H,24,26)

InChI-Schlüssel

CTHHEFNWRQAARW-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC3CS(=O)(=O)CC3O)C)C4=C1C(=CO4)C(C)(C)C

Kanonische SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC3CS(=O)(=O)CC3O)C)C4=C1C(=CO4)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.